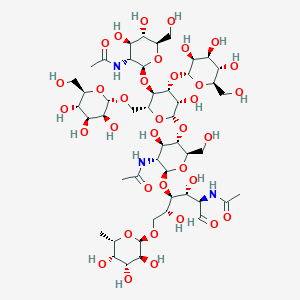
2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride
説明
Synthesis Analysis
The synthesis of 2-amino derivatives of 1-(pyridin-3-yl)ethanone, which is closely related to 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride, has been investigated. For example, Ankati and Biehl (2010) described the microwave-assisted synthesis of various 2-amino derivatives by reacting 1-(2-chloropyridin-3-yl)ethanone with primary amines, yielding products in fair to good yields (Ankati & Biehl, 2010).
Molecular Structure Analysis
Research by Percino et al. (2006) on the molecular and crystal structure of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, a compound structurally related to 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride, provides insights into the molecular conformation and bonding patterns of such compounds (Percino et al., 2006).
Chemical Reactions and Properties
The chemical reactions and properties of compounds similar to 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride have been explored. For instance, Balderson et al. (2007) studied the hydrogen-bonding patterns in enaminones, which are relevant to understanding the chemical behavior of 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride (Balderson et al., 2007).
Physical Properties Analysis
The physical properties of related compounds can provide insights into those of 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride. For example, research on the synthesis and properties of various pyridine derivatives, such as those by Salimon et al. (2011), contributes to understanding the physical characteristics of similar compounds (Salimon et al., 2011).
Chemical Properties Analysis
Understanding the chemical properties of 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride can be aided by studies on similar compounds. For instance, Attaby et al. (2006) investigated the synthesis, reactions, and antiviral activity of various heterocyclic compounds, providing valuable insights into the chemical behavior of analogous substances (Attaby et al., 2006).
科学的研究の応用
Microwave-Assisted Synthesis
2-Amino derivatives of thieno[2,3-b]pyridine and 1-(2-aminopyridin-3-yl)ethanone were synthesized using microwave-assisted reactions. These compounds were obtained in fair to good yields, showcasing the potential of microwave-assisted synthesis in producing various 2-amino derivatives efficiently (Ankati & Biehl, 2010).
Antimicrobial Activity
The compound 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone was synthesized and evaluated for antimicrobial activity. The compound demonstrated significant antimicrobial effects, indicating its potential use in developing new antimicrobial agents (Salimon, Salih, & Hussien, 2011).
Complexation and Docking Studies
Complexation reactions involving 2-[(2-aminoethyl)amino]ethanol and pyridine-2-carbaldehyde were studied, and the resulting complexes were analyzed. Docking studies provided insights into the potential interactions of these complexes with biomolecules, suggesting their applicability in targeted therapies or molecular studies (Mardani et al., 2019).
Antiviral Activity
Derivatives of 1-(pyridin-3-yl)ethanone were synthesized and evaluated for their antiviral properties. These compounds exhibited potential antiviral activity, making them candidates for further research in antiviral drug development (Attaby et al., 2006).
Fluorophore Development
Research has been conducted on synthesizing poly-functionalized nicotinonitriles with pyrene and fluorene moieties. These compounds have strong blue-green fluorescence emission, suggesting their application in materials science and other areas requiring environmentally sensitive fluorophores (Hussein, El Guesmi, & Ahmed, 2019).
特性
IUPAC Name |
2-amino-1-pyridin-3-ylethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.2ClH/c8-4-7(10)6-2-1-3-9-5-6;;/h1-3,5H,4,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMCORUCLRVDQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride | |
CAS RN |
51746-82-8 | |
| Record name | 2-amino-1-(pyridin-3-yl)ethan-1-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile](/img/structure/B20555.png)










![Dispiro[fluorene-9,4'-[2]oxazoline-5',9''-fluorene], 2'-methyl-](/img/structure/B20594.png)